molecular formula C17H19F2N3O2 B5525223 1-(2,3-difluoro-4-methoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperidine

1-(2,3-difluoro-4-methoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No. B5525223
M. Wt: 335.35 g/mol
InChI Key: FXUYNWNBXKTTSY-UHFFFAOYSA-N
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Description

1-(2,3-difluoro-4-methoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperidine, also known as DMPI, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPI is a piperidine-based compound that has been shown to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Ligand Design and Bioactive Molecule Labeling : A study introduced a mixed ligand concept based on fac-tricarbonyl complexes, demonstrating the synthesis of complexes with imidazole and piperidine components. These complexes show potential in bioactive molecule labeling, suggesting applications in medicinal chemistry and drug development (Mundwiler et al., 2004).

  • Anti-Alzheimer's Agents : Research on benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives indicates their potential as anti-Alzheimer's agents. The study's approach to modifying the lead compound suggests that similar strategies could be applied to the development of therapeutics for neurodegenerative diseases (Gupta et al., 2020).

Chemical Synthesis and Molecular Interaction

  • Molecular Synthesis and Antimicrobial Activity : A study on the synthesis of pyridine derivatives, including those with piperidine components, evaluated their antimicrobial activity. This research highlights the compound's potential role in developing new antimicrobial agents (Patel et al., 2011).

  • Catalysis and Chemical Transformations : Another research focused on palladium-catalyzed CH functionalization, involving compounds with piperidine and methoxybenzoyl functionalities. Such studies underscore the importance of these components in catalytic processes and organic synthesis, which could be relevant to the compound (Magano et al., 2014).

Molecular Dynamics and Computational Chemistry

  • Corrosion Inhibition and Computational Studies : Research on piperidine derivatives explored their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This application suggests the potential utility of similar compounds in materials science and corrosion prevention (Kaya et al., 2016).

properties

IUPAC Name

(2,3-difluoro-4-methoxyphenyl)-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c1-21-9-7-20-16(21)11-4-3-8-22(10-11)17(23)12-5-6-13(24-2)15(19)14(12)18/h5-7,9,11H,3-4,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUYNWNBXKTTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCCN(C2)C(=O)C3=C(C(=C(C=C3)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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